1-Cyclopropanesulfonylpiperidin-3-one
Description
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-2-1-5-9(6-7)13(11,12)8-3-4-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLICOAKMOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropanesulfonylpiperidin-3-one is a piperidine derivative characterized by the presence of a cyclopropanesulfonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₃NO₂S
- Molecular Weight : 189.26 g/mol
The compound features a piperidine ring with a sulfonyl group attached to a cyclopropane, influencing its reactivity and biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling processes.
Biological Activity
Research indicates that this compound has several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound displays antimicrobial properties against various pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Neuroprotective Effects
In vitro studies suggest that this compound may protect neuronal cells from oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases.
Analgesic Properties
Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies. The mechanism may involve modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in clinical settings:
| Study | Findings |
|---|---|
| Case Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Case Study 2 | Showed neuroprotective effects in a model of oxidative stress, reducing cell death by 50% compared to controls. |
| Case Study 3 | Reported analgesic effects in animal models, with a significant reduction in pain response measured by the tail-flick test. |
Comparative Analysis
When compared to similar compounds, such as (3R)-1-(cyclopropanesulfonyl)piperidin-4-amine and (3S)-1-(cyclopropanesulfonyl)piperidin-3-amine, this compound exhibits unique biological profiles due to its specific stereochemistry and functional groups.
| Compound | Antimicrobial Activity | Neuroprotective Effects | Analgesic Properties |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| (3R)-1-(cyclopropanesulfonyl)piperidin-4-amine | Moderate | No | No |
| (3S)-1-(cyclopropanesulfonyl)piperidin-3-amine | Yes | Moderate | Yes |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with two classes of molecules:
- Cyclopropanesulfonamide Derivatives (e.g., the compound in ): These derivatives often incorporate cyclopropane sulfonamide groups into complex heterocycles. For example, the patent describes a cyclopropanesulfonic acid-cyclopentyl amide with a fused dipyrrolopyridine system, designed for pharmaceutical use . Unlike 1-cyclopropanesulfonylpiperidin-3-one, this derivative features a cyclopentyl backbone and a fused nitrogen-containing heterocycle, which likely enhances binding affinity to biological targets.
- Cyclopropylamine Derivatives (e.g., 1-Cyclopropylpyrrolidin-3-amine in ): These compounds prioritize amine functionality over sulfonamide or ketone groups.
Physicochemical and Functional Differences
Key Observations :
Electrophilic Character : The ketone and sulfonyl groups in this compound increase electrophilicity compared to the amine-dominated 1-cyclopropylpyrrolidin-3-amine. This may render it more reactive in nucleophilic environments or as a Michael acceptor .
Biological Target Compatibility : The patent compound’s fused heterocyclic system () suggests optimized interactions with enzyme active sites, whereas the simpler piperidin-3-one scaffold may offer modularity for derivatization .
Safety Profile : While this compound’s hazards are undocumented, 1-cyclopropylpyrrolidin-3-amine requires stringent safety protocols (e.g., skin/eye rinsing, medical consultation), implying that sulfonyl-ketone derivatives may similarly demand cautious handling .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Cyclopropanesulfonylpiperidin-3-one in laboratory settings?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For cyclopropane-containing sulfonyl derivatives, solvent polarity and temperature significantly influence cyclopropane ring stability. For example, anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) at 0–25°C are recommended to minimize side reactions like ring-opening . Catalytic methods using palladium or copper complexes may enhance selectivity, as seen in analogous piperidinone syntheses . Yield improvements (≥70%) are achievable by stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm cyclopropane proton environments (δ 1.2–1.8 ppm) and sulfonyl group signals (δ 3.0–3.5 ppm) .
- LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for CHNOS: 204.07).
- HPLC : Purity >95% achievable using C18 reverse-phase columns with acetonitrile/water mobile phases .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Methodological Answer : The compound’s cyclopropane ring is susceptible to hydrolysis under humid conditions. Store at –20°C in airtight containers under inert gas (argon/nitrogen). Stability tests (TGA/DSC) for analogous sulfonyl-piperidinones show decomposition onset at ~150°C, suggesting room-temperature storage is feasible if moisture-free .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, activating the piperidin-3-one carbonyl for nucleophilic attack. Steric hindrance from the cyclopropane ring slows reactions at the adjacent carbon. Computational studies (DFT) on similar compounds reveal transition-state stabilization via hydrogen bonding with polar aprotic solvents (e.g., DMF), improving reaction rates . Kinetic experiments under varying solvent conditions are recommended to map substituent effects .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC values or binding affinities often stem from assay variability (e.g., cell-line specificity or buffer pH). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). For example, inconsistencies in kinase inhibition studies of sulfonyl-piperidinones were resolved by correlating crystallographic data (protein-ligand interactions) with enzymatic activity .
Q. How can computational modeling guide the design of this compound analogs for target-specific interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding poses in protein active sites. Focus on sulfonyl-oxygen interactions with lysine/arginine residues and cyclopropane-induced conformational strain. For example, analogs with para-substituted aryl groups showed improved hydrophobic packing in COX-2 inhibition studies, validated by free-energy perturbation calculations .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
